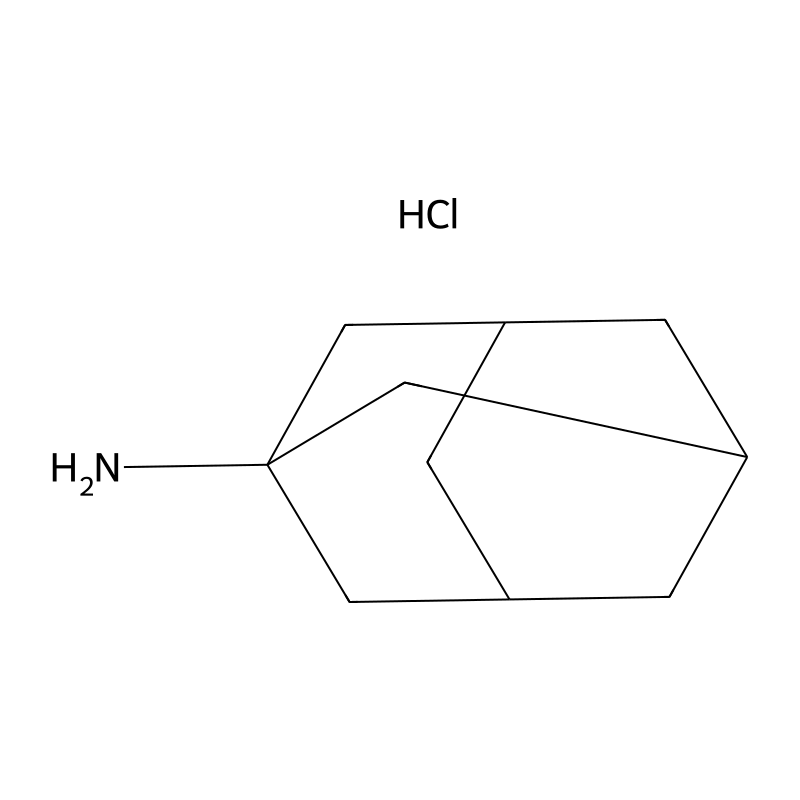

Amantadine Hydrochloride

C10H18ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H18ClN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Amantadine hydrochloride (CAS 665-66-7) is a highly water-soluble, thermally stable primary amine salt of the rigid tricyclic adamantane cage . As the foundational M2 proton channel blocker and a low-affinity, non-competitive NMDA receptor antagonist, it serves as a critical benchmark compound in virology and neuropharmacology [1]. In industrial and synthetic applications, its high aqueous solubility (up to 400 mg/mL) and extreme thermal stability (decomposition >360°C) make it a preferred precursor and reference standard compared to its free base form, ensuring reliable handling, formulation compatibility, and reproducible assay performance .

Substituting Amantadine hydrochloride with its free base or closely related adamantane derivatives fundamentally alters assay thermodynamics, solubility profiles, and receptor binding kinetics [1]. The free base form lacks the high aqueous solubility required for standard physiological buffers, necessitating organic co-solvents that can disrupt lipid bilayer models or cellular assays [2]. Furthermore, substituting with memantine shifts the NMDA receptor binding affinity by over an order of magnitude, transitioning the system from a mild, fast-off-rate modulation to a stronger blockade that can induce unwanted neurotoxicity in specific in vitro models [3]. Procurement must specify the hydrochloride salt to maintain baseline reproducibility in established M2 channel and NMDA receptor protocols.

References

Aqueous Solubility and Formulation Compatibility

The hydrochloride salt form is specifically procured to overcome the lipophilicity of the adamantane cage. Amantadine hydrochloride demonstrates an aqueous solubility of approximately 400 mg/mL, whereas the free base is practically insoluble in water and requires organic solvents for dissolution. This quantitative difference is critical for preparing high-concentration aqueous stocks for in vitro biological assays and oral formulations without introducing solvent-induced artifacts .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 400 mg/mL (Amantadine HCl) |

| Comparator Or Baseline | Amantadine Free Base (Practically insoluble in water) |

| Quantified Difference | >400-fold increase in aqueous solubility |

| Conditions | Standard aqueous buffer / water at ambient temperature |

Enables the preparation of concentrated aqueous stock solutions for biological assays without the need for potentially confounding organic co-solvents.

NMDA Receptor Binding Affinity (Ki) Differentiation

When selecting an adamantane derivative for NMDA receptor modulation, the binding affinity dictates the physiological response. Amantadine hydrochloride exhibits a low affinity for the NMDA receptor (Ki = 11,000 nM), compared to the structurally related memantine (Ki = 740 nM) and high-affinity blockers like MK-801 (Ki = 3.4 nM) [1]. This significantly lower affinity makes Amantadine HCl the preferred compound for studies requiring mild, non-toxic receptor antagonism without triggering the severe psychotomimetic or neurotoxic side effects associated with higher-affinity blockers [1].

| Evidence Dimension | NMDA Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki = 11,000 nM |

| Comparator Or Baseline | Memantine (Ki = 740 nM) |

| Quantified Difference | ~15-fold lower binding affinity for Amantadine |

| Conditions | PCP binding assay using [3H]MK-801 in porcine-receptor membrane material |

Crucial for researchers needing a low-affinity, fast-off-rate NMDA antagonist that avoids the neurotoxic side effects of strong channel blockers.

Thermal Stability for High-Temperature Processing

Amantadine hydrochloride exhibits exceptional thermal stability for an organic salt, which is highly relevant for high-temperature synthetic processing and long-term storage. Calorimetric and effusion studies demonstrate that the crystalline hydrochloride salt remains stable up to its decomposition temperature of >360°C [1]. This high degradation threshold ensures that the compound can withstand rigorous sterilization or high-temperature reaction conditions without premature degradation, differentiating it from many standard organic amines that volatilize or degrade at lower temperatures [2].

| Evidence Dimension | Thermal Degradation Temperature |

| Target Compound Data | >360°C (decomposition) |

| Comparator Or Baseline | Standard aliphatic amines (typically degrade or boil <200°C) |

| Quantified Difference | Stable at temperatures exceeding 360°C |

| Conditions | Crystalline state, adiabatic and differential scanning calorimetry |

Ensures material integrity during high-temperature synthetic steps, sterilization processes, and long-term storage.

Baseline Benchmark for M2 Proton Channel Inhibition

Amantadine hydrochloride remains the definitive baseline comparator for evaluating novel M2 proton channel inhibitors. In viral passage experiments evaluating the genetic barrier to resistance, wild-type influenza A strains typically show an EC50 for amantadine in the sub-micromolar range (e.g., 0.26 µM for A/WSN/33 N31S) [1]. Procurement of high-purity Amantadine HCl is essential to establish the precise baseline required to quantify the efficacy of next-generation S31N inhibitors and to validate mutant strain resistance profiles [1].

| Evidence Dimension | M2 Channel Inhibition (EC50) |

| Target Compound Data | EC50 = 0.26 µM (against sensitive strains) |

| Comparator Or Baseline | Next-generation S31N inhibitors (WJ379, BC035) |

| Quantified Difference | Establishes the 1x baseline for sensitivity/resistance fold-change calculations |

| Conditions | Plaque reduction assay / viral passage in MDCK cells |

Mandatory reference standard for virology labs developing novel antivirals or tracking the epidemiology of adamantane-resistant influenza strains.

Aqueous In Vitro Neuropharmacology Assays

Due to its high aqueous solubility (~400 mg/mL) compared to the free base, Amantadine HCl is the optimal choice for formulating physiological buffers in patch-clamp or microdialysis studies evaluating mild NMDA receptor antagonism .

Baseline Standard in Virological Screening

As the foundational M2 channel blocker, it is universally procured as the positive control and baseline standard for determining the EC50 and resistance profiles of novel viroporin inhibitors against influenza A wild-type and mutant strains [1].

High-Temperature Adamantane Derivatization

Leveraging its extreme thermal stability (decomposition >360°C), the hydrochloride salt is utilized as a robust, solid-state precursor in multi-step chemical syntheses requiring elevated temperatures where free amines would volatilize or degrade [2].

Purity

Quantity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (99.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (72.43%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (71.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H336 (25.41%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (75.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (72.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), NMDA

GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1): ACTIVE

Dates

[Amantadine in the treatment of Parkinson's disease. New opportunities in the context of COVID-19]

E A KatuninaPMID: 34037362 DOI: 10.17116/jnevro2021121041101

Abstract

The article presents data from recent studies on the mechanisms of action and clinical efficacy of amantadines, and also describes a possible protective effect against COVID-19.A novel crystalline molecular salt of sulfamethoxazole and amantadine hybridizing antiviral-antibacterial dual drugs with optimal in vitro/vivo pharmaceutical properties

Ling-Yang Wang, Fan-Zhi Bu, Yue-Ming Yu, Yuan-Yuan Niu, Yan-Tuan Li, Cui-Wei Yan, Zhi-Yong WuPMID: 34022409 DOI: 10.1016/j.ejps.2021.105883

Abstract

In order to exploit the advantages to the full of multidrug salification strategy in amending the pharmaceutical properties of drugs both in vitro and in vivo, and further to open up a new way for its applications in bacteria-virus mixed cross-infection drugs, a novel dual-drug crystalline molecular salt hybridizing antibacterial drug sulfamethoxazole (SFM) with antiviral ingredient amantadine (ATE), namely SFM-ATE, is successfully designed and synthesized via multidrug salification strategy oriented by proton exchange reaction. The crystal structure of the firstly obtained molecular salt is precisely identified by employing single-crystal X-ray diffraction and multiple other techniques. The results show that, in the crystal lattice of molecular salt SFM-ATE, the classical hydrogen bonds together with charge-assisted hydrogen bonds contribute to two- dimensional networks, between which the hydrophobic interaction plays an important role. The relevant in vitro/vivo pharmaceutical properties of the dual-drug molecular salt are carried out through a comparative investigation of theoretical and experimental methods. It has been found that SFM displays concurrent improvements over the bulk drug in its permeability and dissolution after forming the molecular salt, which is supported by the molecular electrostatic potential calculation and Hirshfeld surface analysis. Encouragingly, the perfected in vitro biopharmaceutical properties can effectually turn into the in vivo pharmacokinetic preponderances with the expedited peak plasma concentration, lengthened half-life and enhanced bioavailability. Better yet, the antibacterial activities of SFM from the molecular salt get stronger with enlargement in inhibition areas and reduction in values of minimum inhibitory concentrations against the tested bacterial strains. Consequently, the present contribution not only supplies an opportunity for widening applications for classical sulfa drugs via dual-drug salification strategy, but also offers an alternative approach in dealing with viral-bacterial coinfection even other complex diseases by drugs' hybridization at the molecular level.Supramolecular self-assembly of amantadine hydrochloride with ferulic acid

Ling-Yang Wang, Yuan-Yuan Niu, Ming-Yu Zhao, Yue-Ming Yu, Yan-Tuan Li, Zhi-Yong Wu, Cui-Wei YanPMID: 34013306 DOI: 10.1039/d1an00478f

Abstract

To display the capability of the phenolic acid nutraceutical ferulic acid (FLA) in optimizing the in vitro/in vivo properties of the antiviral drug amantadine hydrochloride (AMH) and achieve synergistically enhanced antiviral effects, thereby gaining some new insights into pharmaceutical cocrystals of antiviral drugs with phenolic acid nutraceuticals, a cocrystallization strategy of dual optimization was created. Based on this strategy, the first drug-phenolic acid nutraceutical cocrystal of AMH with FLA, namely AMH-FLA-H2O, was successfully assembled and completely characterized by employing single-crystal X-ray diffraction and other analytical techniques. The cocrystal was revealed to be composed of AMH, FLA, and water molecules in the ratio of 3 : 1 : 1.5, and charge-assisted hydrogen bonds containing chloride ions crucially maintained the crystal lattice together with water molecules. The in vitro/in vivo properties of the cocrystal were systematically evaluated via both theoretical and experimental methods, and the results indicate that the dissolubility of AMH is down-regulated by two-thirds in the cocrystal, resulting in its potential for sustained pharmacokinetic release and the elimination of the adverse effects of AMH. More importantly, the enhanced antiviral effects of the current cocrystal were proven against four viral strains, and the pharmaceutical synergy between AMH and FLA was realized with a combination index (CI) of less than 1. Thus, the present work provides a novel crystalline product with bright commercial prospect for the classical antiviral drug AMH and also establishes an avenue for the synergetic antiviral application of nutraceutical phenolic acids via the cocrystallization strategy of dual optimization.Cortico-subcortical functional connectivity modifications in fatigued multiple sclerosis patients treated with fampridine and amantadine

Maria A Rocca, Paola Valsasina, Bruno Colombo, Vittorio Martinelli, Massimo FilippiPMID: 33852752 DOI: 10.1111/ene.14867

Abstract

Fatigue in multiple sclerosis (MS) is common and disabling; medication efficacy is still not fully proven. The aim of this study was to investigate 4-week modifications of fatigue severity in 45 relapsing-remitting MS patients after different symptomatic treatments, and changes in concomitant resting state (RS) functional connectivity (FC).Patients were randomly, blindly assigned to treatment with fampridine (n = 15), amantadine (n = 15) or placebo (n = 15), and underwent clinical assessment and 3-Tesla RS functional magnetic resonance imaging at baseline (t0) and after 4 weeks (w4) of treatment. Fifteen healthy controls (HCs) were also studied. Changes in modified fatigue impact scale (MFIS) score and network RS FC were assessed.

In MS, abnormalities of network RS FC at t0 did not differ between treatment groups and correlated with fatigue severity. At w4, global scores and subscores on the MFIS decreased in all groups, with no time-by-treatment interaction. At w4, all patient groups had changes in RS FC in several networks, with significant time-by-treatment interactions in basal ganglia, sensorimotor and default-mode networks in fampridine-treated patients versus the other groups, and in frontoparietal network in amantadine-treated patients. In the fampridine group, RS FC changes correlated with concurrently decreased MFIS score (r range = -0.75 to 0.74, p range = 0.003-0.05).

Fatigue improved in all MS groups, independently of treatment. Concomitant RS FC modifications were located in sensorimotor, inferior frontal and subcortical regions for fampridine- and amantadine-treated patients, and in associative sensory cortices for placebo-treated patients.

Late-onset bilateral epithelial ingrowth following rapid corneal decompensation owing to amantadine

Philippe Gros-Louis, Stéphane Charest, Marie Eve LégaréPMID: 33745871 DOI: 10.1016/j.jcjo.2021.02.019

Abstract

[Anti-inflammatory effects of amantadine and memantine in SARS-CoV-2 infection]

Tadeusz PlusaPMID: 33713098 DOI:

Abstract

Amantadine and memantine, apart from their action on cholinergic receptors and dopamine secretion, have a significant influence on the inflammatory process, including the so-called "cytokine storm" and reduction of apoptosis and oxidative stress. Amantadine also inhibits the induction of inflammatory factors such as RANTES, activates kinase p38 of mitogen-activated protein (MAP) and c-Jun-NH2-terminal kinases (JNK), which inhibit viral replication. It also significantly inhibits the entry of SARS-CoV-2 into the bronchial epithelial cell and blocks the viroporin proton channel of the virus. In addition, it has the ability to pass through the membrane of lysosomes into their interior and act as an alkalizing agent, which prevents the release of viral RNA into the cell, which may be a key element in therapeutic management. Memantine also reduces inflammation, mainly in the nervous system, but also acts as a lysosomotropic factor, inhibiting viral replication. However, it is important to bear in mind when undertaking amantadine or memantine therapy with side effects that may overlap with COVID- 19 symptoms, worsening the condition of patients. Currently, the effectiveness of amantadine and memantine in the treatment of patients with COVID-19 symptoms has been demonstrated in a few clinical trials, mainly in patients treated for neurodegenerative diseases. The obtained results are of considerable value, but require confirmation in further studies.Amantadine in the prevention of clinical symptoms caused by SARS-CoV-2

Albert Cortés-Borra, Gonzalo Emiliano Aranda-AbreuPMID: 33604795 DOI: 10.1007/s43440-021-00231-5

Abstract

Amantadine is a drug that can help in the prevention of SARS-CoV-2 symptomatology, as has been demonstrated in observational clinical studies.We searched in the PubMed database Clinical Studies of coronavirus-infected patients who have been treated with amantadine in a preventive manner as well as patients with Parkinson's disease.

Four clinical studies were found in which relatives of patients with COVID-19 had been prescribed the use of amantadine in a preventive manner to avoid the symptoms caused by the coronavirus.

Amantadine is a drug that can be prescribed as a prophylactic that prevents symptomatology caused by SARS-CoV-2 coronavirus.

Amantadine Inhibits SARS-CoV-2 In Vitro

Klaus Fink, Andreas Nitsche, Markus Neumann, Marica Grossegesse, Karl-Heinz Eisele, Wojciech DanyszPMID: 33804989 DOI: 10.3390/v13040539

Abstract

Since the SARS-CoV-2 pandemic started in late 2019, the search for protective vaccines and for drug treatments has become mandatory to fight the global health emergency. Travel restrictions, social distancing, and face masks are suitable counter measures, but may not bring the pandemic under control because people will inadvertently or at a certain degree of restriction severity or duration become incompliant with the regulations. Even if vaccines are approved, the need for antiviral agents against SARS-CoV-2 will persist. However, unequivocal evidence for efficacy against SARS-CoV-2 has not been demonstrated for any of the repurposed antiviral drugs so far. Amantadine was approved as an antiviral drug against influenza A, and antiviral activity against SARS-CoV-2 has been reasoned by analogy but without data. We tested the efficacy of amantadine in vitro in Vero E6 cells infected with SARS-CoV-2. Indeed, amantadine inhibited SARS-CoV-2 replication in two separate experiments with ICconcentrations between 83 and 119 µM. Although these IC

concentrations are above therapeutic amantadine levels after systemic administration, topical administration by inhalation or intranasal instillation may result in sufficient amantadine concentration in the airway epithelium without high systemic exposure. However, further studies in other models are needed to prove this hypothesis.

SARS-CoV-2 infection in patients with serious mental illness and possible benefits of prophylaxis with Memantine and Amantadine

Ileana Marinescu, Dragoş Marinescu, Laurenţiu Mogoantă, Ion Cristian Efrem, Puiu Olivian StovicekPMID: 34171050 DOI: 10.47162/RJME.61.4.03

Abstract

Patients with serious mental illness are a high-risk category of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. Patients with schizophrenia are not participatory and have increased mortality and morbidity, patients with dementia cannot be cared for while depression, anxiety, bipolar tubing are associated with low immune status. Social stress is amplified by social isolation, amplifying depression and the mechanisms of decreased immunity. Hygiene measures and prophylactic behavior are impossible to put into practice in conditions of chronic mental illness. In coronavirus disease 2019 (COVID-19), the risk for severe development is associated with the presence of comorbidities and immune system deficiency. Prothrombotic status, cytokine storm and alveolar destruction are mechanisms that aggravate the evolution of patients, especially in the context in which they have dysfunction of the autonomic system. The activity of proinflammatory cytokines is accentuated by hyperglutamatergia, which potentiates oxidative stress and triggers the mechanisms of neural apoptosis by stimulating microglial activation. Activation of M1-type microglia has an important role in pathogenesis of major psychiatric disorders, such as major depression, schizophrenia or bipolar disorder, and may associate hippocampal atrophy and disconnection of cognitive structures. Memantine and Amantadine, N-methyl-D-aspartate (NMDA) glutamate receptor inhibitors, have demonstrated, through their pharmacological profile, psychotropic effects but also antiviral properties. In the conditions of the COVID-19 pandemic, based on these arguments, we suggest that they can be associated with the therapy with the basic psychotropics, Memantine or Amantadine, for the control of neuropsychiatric symptoms but also as adjuvants with antiviral action.Explore Compound Types